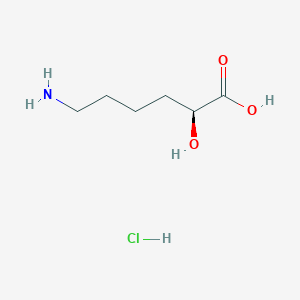

(2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. When proteins are digested or broken down, amino acids are left. The body uses amino acids to make proteins to help the body grow, break down food, repair body tissue, and perform many other body functions .

Molecular Structure Analysis

Amino acids have a central carbon atom, known as the alpha carbon, to which an amino group (-NH2), a carboxyl group, and a side chain (R group) are attached. The side chain can vary and determines the characteristics of the amino acid .Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, where a bond forms between the amino group of one amino acid and the carboxyl group of another, forming a peptide bond and releasing a molecule of water .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on their side chains. They can be polar or nonpolar, charged or uncharged, and can have different levels of acidity or basicity .Aplicaciones Científicas De Investigación

Structural Role in Molecules

(2S)-6-Amino-2-hydroxyhexanoic acid plays a significant role as a hydrophobic, flexible structural element in chemical synthesis, particularly in the modification of peptides and in the polyamide synthetic fibers industry. Its utility extends to serving as a linker in biologically active structures, highlighting its versatile applications beyond its clinical use as an antifibrinolytic drug (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Enhancing Solubility

Research on carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs) demonstrated that the solubility of these nanotubes in water could be modulated by the length of the hydrocarbon side chain of the amino acid. Specifically, derivatives of 6-aminohexanoic acid showed solubility in aqueous solutions across a wide pH range, indicating its potential for diverse applications in nanotechnology and materials science (Zeng, Zhang, & Barron, 2005).

Chelating Properties

Another study highlighted the creation of a new family of chelating agents through the insertion of oximic and hydroxamic functions into simple amino acids, demonstrating that derivatives of such amino acids exhibit more potent chelating capabilities for certain metal ions than their parent compounds. This suggests potential applications in metal recovery and detoxification processes (Dobosz, Fritsky, Karaczyn, Kozłowski, Sliva, & Świątek-Kozłowska, 1998).

Novel Applications

Additionally, research into radical-induced protein oxidation has identified oxidized derivatives of lysine, including (2S)-3-hydroxylysine, as sensitive markers for protein oxidation. This work underscores the potential of (2S)-6-Amino-2-hydroxyhexanoic acid; hydrochloride and its derivatives in studying oxidative stress and related biological processes (Morin, Bubb, Davies, Dean, & Fu, 1998).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-6-amino-2-hydroxyhexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c7-4-2-1-3-5(8)6(9)10;/h5,8H,1-4,7H2,(H,9,10);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDURTPCXJTXTKM-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Phenylsulfanyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2991450.png)

![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)

![(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2991456.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2991459.png)

![N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2991460.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2991466.png)